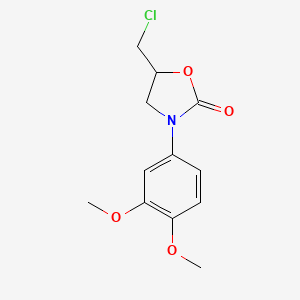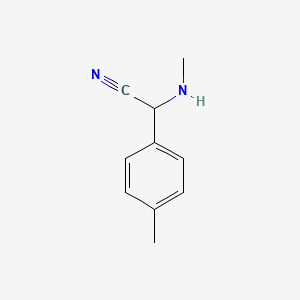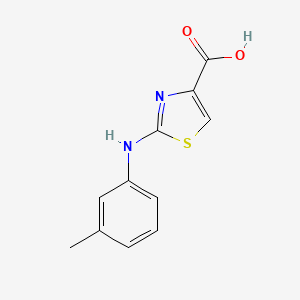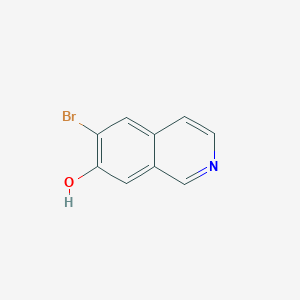
5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,3-oxazolidin-2-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 3,4-dimethoxyphenyl-containing compound with a chloromethyl-containing compound in the presence of a base. The 1,3-oxazolidin-2-one group could potentially be introduced through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 3,4-dimethoxyphenyl group, which is a benzene ring with two methoxy groups attached, the chloromethyl group, and the 1,3-oxazolidin-2-one group, which is a five-membered ring containing oxygen, nitrogen, and a carbonyl group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the electron-donating methoxy groups on the phenyl ring, the electron-withdrawing carbonyl group in the oxazolidinone ring, and the electrophilic carbon in the chloromethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl group and the polarizable benzene ring could impact its solubility, boiling point, and melting point .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
Synthesis of α-aminoalkyl-α′-chloromethylketone Derivatives : 5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,3-oxazolidin-2-one, when reacted with chloromethyllithium, forms N-protected 5-chloromethyl-5-hydroxy-3-oxazolidines. These are precursors for α-aminoalkyl-α′-chloromethylketone derivatives, useful in creating various protease inhibitors (Onishi et al., 2001).
Preparation of Chiral Oxazolidin-2-ones : This compound contributes to the synthesis of chiral 4,5-disubstituted oxazolidin-2-ones, which are significant as chiral auxiliaries and possess pharmaceutical biological activity (Barta et al., 2000).
Electrochemical Transformations : Utilizing electrochemical transformations, this compound aids in producing enantiopure 4,5-disubstituted 2-oxazolidinones, crucial in synthesizing pharmacologically active 2-oxazolidinones, β-amino alcohols, β-blockers, and azasugar derivatives (Schierle-Arndt et al., 2001).
Synthons in Asymmetric Synthesis : This compound serves as a synthon for producing fluorescent oxazoles, indicating its utility in asymmetric synthesis and fluorescence studies (Tang & Verkade, 1996).
Antimicrobial and Anti-Proliferative Activities : It has been used in synthesizing N-Mannich bases with antimicrobial and anti-proliferative properties against various bacterial strains and cancer cell lines (Al-Wahaibi et al., 2021).
Catalysis in Diels-Alder Reactions : It has been used in the preparation of Ti-TADDOL-supported complexes, which act as catalysts in Diels-Alder reactions (Altava et al., 1997).
Construction of Oxazolidin-2-one Ring : This compound is part of a popular heterocycle framework in synthetic organic chemistry, particularly in the construction of the oxazolidin-2-one ring, a crucial structure in medicinal chemistry (Zappia et al., 2007).
Preparation of Chiral Auxiliaries : It is involved in preparing efficacious chiral auxiliaries for alkylation and azidations of N-acyl derivatives, demonstrating high yields and diastereoselectivities (Gibson et al., 1998).
Optoelectronic Properties : The compound has been utilized in synthesizing bicyclic oxazolidines to investigate their optoelectronic properties, contributing to the field of materials science (Abbas et al., 2018).
Wirkmechanismus
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the biological target it interacts with. If it’s used in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(chloromethyl)-3-(3,4-dimethoxyphenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-16-10-4-3-8(5-11(10)17-2)14-7-9(6-13)18-12(14)15/h3-5,9H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHSXMZHABDQHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(OC2=O)CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001199971 | |
| Record name | 5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001199971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,3-oxazolidin-2-one | |
CAS RN |
1204296-45-6 | |
| Record name | 5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-2-oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204296-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001199971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-isoleucine](/img/structure/B1390898.png)
![3-[4-(4-Chlorophenyl)piperazin-1-yl]propanoic acid](/img/structure/B1390900.png)







![2-Chloro-2-phenyl-N-[2-(trifluoromethyl)-phenyl]acetamide](/img/structure/B1390911.png)


![4H-thieno[3,2-c]thiochromene-2-carboxylic acid](/img/structure/B1390915.png)